molecular formula C17H19N3O2 B2447928 N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide CAS No. 2034451-31-3

N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide

Cat. No.: B2447928
CAS No.: 2034451-31-3
M. Wt: 297.358
InChI Key: RVXFNSFYLBGRJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide is a useful research compound. Its molecular formula is C17H19N3O2 and its molecular weight is 297.358. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2/c21-15-8-10-3-1-2-4-12(10)16(15)20-17(22)11-5-6-13-14(7-11)19-9-18-13/h1-4,9,11,15-16,21H,5-8H2,(H,18,19)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVXFNSFYLBGRJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CC1C(=O)NC3C(CC4=CC=CC=C34)O)NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary target of this compound is A disintegrin and metalloproteinase with thrombospondin motifs 5 (ADAMTS5) . ADAMTS5 is an enzyme that plays a crucial role in the breakdown of aggrecan, a major component of cartilage. By targeting this enzyme, the compound can potentially influence cartilage degradation and related diseases.

Mode of Action

It’s likely that the compound binds to the active site of the enzyme, inhibiting its ability to interact with its substrates. This could result in reduced aggrecan degradation and potentially slow down the progression of diseases like osteoarthritis.

Biochemical Pathways

The compound’s effect on the ADAMTS5 enzyme impacts the aggrecan metabolic pathway. Aggrecan is a major proteoglycan in the extracellular matrix of cartilaginous tissues, and its degradation by ADAMTS5 is a key event in the progression of osteoarthritis. By inhibiting ADAMTS5, the compound could potentially preserve cartilage integrity and function.

Result of Action

The molecular and cellular effects of the compound’s action would likely be related to the preservation of cartilage integrity. By inhibiting ADAMTS5 and reducing aggrecan degradation, the compound could potentially slow down cartilage breakdown and disease progression.

Biological Activity

N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide is a compound that has garnered attention for its potential biological activities. This article reviews its biological properties, including its pharmacological effects, mechanisms of action, and relevant research findings.

The compound is characterized by the following chemical formula:

  • Molecular Formula : C20H22N2O5
  • Molecular Weight : 370.399 g/mol
  • IUPAC Name : (2R)-N'-hydroxy-N-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-2-[(3-hydroxyphenyl)methyl]butanediamide

1. Embryonic Development

Research indicates that this compound plays a significant role in embryonic development. It has been linked to processes such as limb and cardiac morphogenesis as well as skeletal muscle development. The mechanism involves the remodeling of the extracellular matrix through the modulation of versican (VCAN) expression .

2. Antiviral Activity

Preliminary studies suggest that derivatives of the compound exhibit antiviral properties. For instance, related indole and imidazole derivatives have shown efficacy against various viral targets. The structure-activity relationship (SAR) studies indicate that modifications to the benzimidazole core can enhance antiviral potency .

3. Anti-inflammatory Effects

Compounds with similar structures have demonstrated anti-inflammatory effects by inhibiting cyclooxygenase enzymes (COX). The IC50 values for certain derivatives have been reported as low as 0.04 μmol, indicating significant potential for developing anti-inflammatory drugs .

Case Studies

StudyFindingsReference
Embryonic Development Demonstrated role in VCAN remodeling during embryogenesis
Antiviral Activity Showed efficacy against viral polymerases with IC50 values < 0.35 μM
Anti-inflammatory Activity Potent COX inhibition with IC50 values of 0.04 μmol

The biological activity of this compound is thought to arise from its ability to interact with specific molecular targets involved in cell signaling pathways related to inflammation and viral replication.

Key Molecular Targets:

  • Cyclooxygenase (COX) : Inhibition leads to reduced prostaglandin synthesis and inflammation.
  • Viral Polymerases : Disruption of viral replication cycles.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical characteristics:

  • Molecular Formula : C17H19N3O2
  • Molecular Weight : 297.358 g/mol
  • IUPAC Name : N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide

These properties are crucial for understanding its reactivity and interactions with biological systems.

Antimicrobial Activity

Research indicates that compounds related to benzo[d]imidazole structures exhibit significant antimicrobial properties. For instance, derivatives of benzo[d]imidazole have been synthesized and evaluated for their efficacy against various bacterial strains. The compound's structure allows it to interact effectively with microbial targets, potentially leading to the development of new antibiotics to combat resistant strains of bacteria .

Anticancer Properties

The compound has shown promise in anticancer research. Studies have demonstrated that derivatives of benzo[d]imidazole can inhibit the growth of cancer cells through various mechanisms. For example, compounds designed with similar structures have exhibited cytotoxic effects against different cancer cell lines, suggesting that this compound may also possess anticancer activity .

Neuroprotective Effects

Some studies have explored the neuroprotective potential of benzo[d]imidazole derivatives. These compounds may offer protection against neurodegenerative diseases by modulating pathways involved in neuronal survival and apoptosis. The unique structural features of this compound could enhance its effectiveness in this area .

Case Study 1: Antimicrobial Evaluation

In a study evaluating the antimicrobial activity of various benzo[d]imidazole derivatives, a specific derivative exhibited an MIC (Minimum Inhibitory Concentration) value significantly lower than standard antibiotics against Gram-positive and Gram-negative bacteria. This suggests that modifications to the benzo[d]imidazole structure can lead to enhanced antimicrobial properties .

Case Study 2: Anticancer Screening

Another study focused on synthesizing a series of benzo[d]imidazole derivatives and assessing their anticancer activity against different cancer cell lines. One derivative demonstrated an IC50 value lower than that of established chemotherapeutic agents, indicating its potential as a new anticancer drug candidate .

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl group on the indane moiety undergoes oxidation to form ketones. Pyridinium chlorochromate (PCC) in dichloromethane selectively oxidizes the secondary alcohol to a ketone without affecting the benzimidazole ring .

R-OHPCC, CH₂Cl₂R=O(Confirmed via 13C-NMR)[5]\text{R-OH} \xrightarrow{\text{PCC, CH₂Cl₂}} \text{R=O} \quad \text{(Confirmed via }^{13}\text{C-NMR)}[5]

Nucleophilic Substitution

The amide group participates in hydrolysis under acidic or basic conditions:

  • Acidic hydrolysis : Yields 4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxylic acid and indanol derivatives .

  • Basic hydrolysis : Generates ammonium salts and carboxylates.

Ring-Opening and Side Reactions

Attempts to functionalize the alkene group in related intermediates (e.g., 5-vinylcyclohexene derivatives) via aziridination or dihydroxylation led to decomposition or unreactivity under standard conditions (OsO₄, RuCl₃) . This highlights steric and electronic challenges in modifying the indane-benzimidazole hybrid structure.

Catalytic and Enzymatic Interactions

The compound inhibits ADAMTS5 (a disintegrin and metalloproteinase), a cartilage-degrading enzyme. Mechanistically, it binds to the enzyme’s active site, blocking aggrecan cleavage. This interaction is pH-dependent, with stronger inhibition observed at neutral pH (7.5) versus acidic conditions (6.0) .

ParameterADAMTS5 Inhibition (pH 7.5)ADAMTS5 Inhibition (pH 6.0)
IC₅₀ (μM)10–50>50
Binding affinityHighLow

Analytical Characterization

  • IR Spectroscopy : Strong absorption bands at 3404 cm⁻¹ (O–H stretch) and 1720 cm⁻¹ (amide C=O) .

  • NMR : Distinct signals at δ 2.34–2.36 ppm (imidazole CH₂) and δ 148.45 ppm (C–NH₂) .

Stability and Degradation

The compound is stable in polar solvents (e.g., DMSO, ethanol) but degrades under prolonged UV exposure or strong oxidizing agents. Hydrolytic stability varies:

  • t₁/₂ in H₂O (pH 7) : >24 hours

  • t₁/₂ in 1M HCl : 8 hours .

Q & A

Q. What are the key considerations in designing synthetic routes for N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide?

  • Methodological Answer : Synthetic routes for such polycyclic carboxamides often involve:
  • Cyclization strategies : Use of nickel-catalyzed additions to nitriles followed by proto-demetallation and dehydrative cyclization (e.g., as seen in imidazole derivatives) to form the benzo[d]imidazole core .
  • Functional group compatibility : Protecting groups for the hydroxyindene moiety (e.g., silyl ethers) to prevent undesired side reactions during coupling steps .
  • Coupling reactions : Amide bond formation via carbodiimide (EDC/HOBt) or mixed carbonic anhydride methods, with careful control of reaction pH and solvent polarity .
    Critical parameters : Temperature (≤80°C to avoid decomposition) and solvent selection (e.g., DMF for polar intermediates, CH₂Cl₂ for non-polar steps) .

Q. How can researchers resolve conflicting NMR data when characterizing diastereomers or tautomers of this compound?

  • Methodological Answer :
  • 2D NMR techniques : Use NOESY/ROESY to distinguish diastereomers by spatial proximity of protons (e.g., hydroxyindene vs. tetrahydrobenzimidazole protons) .
  • Variable temperature (VT) NMR : Identify tautomeric equilibria (e.g., keto-enol tautomerism in the inden-1-yl group) by observing signal coalescence at elevated temperatures .
  • Isotopic labeling : Incorporate ¹³C or ¹⁵N at key positions (e.g., carboxamide carbonyl) to simplify splitting patterns .

Q. What in vitro assays are suitable for initial biological activity screening of this compound?

  • Methodological Answer :
  • Target-based assays : AMPA receptor modulation (FLIPR-based calcium flux assays), given structural similarity to CNS-penetrant AMPA modulators like 17i .
  • Microbial screening : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (C. albicans), with MIC values compared to imidazole derivatives showing antimicrobial activity .
  • Cytotoxicity : MTT assays in HEK-293 or HepG2 cells to assess preliminary safety (IC₅₀ > 10 µM preferred) .

Advanced Research Questions

Q. How can computational modeling optimize the compound's binding to AMPA receptors?

  • Methodological Answer :
  • Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with the GluA2 ligand-binding domain (LBD). Key residues: Arg485 (hydrogen bonding with carboxamide) and Tyr450 (π-π stacking with benzo[d]imidazole) .
  • DFT calculations : B3LYP/6-31G(d,p) basis sets to compute HOMO-LUMO gaps, predicting redox stability and electrophilicity of the hydroxyindene group .
  • MD simulations : 100-ns trajectories in explicit membrane (e.g., POPC bilayer) to assess blood-brain barrier (BBB) penetration via logP/logD analysis (target: logP ~2.5) .

Q. What strategies address discrepancies in biological activity data across cell lines or animal models?

  • Methodological Answer :
  • Metabolic stability testing : Incubate with liver microsomes (human/rodent) to identify species-specific CYP450 metabolism (e.g., CYP3A4-mediated oxidation of the tetrahydrobenzimidazole ring) .
  • Pharmacokinetic profiling : Compare AUC(0–24h) and Cmax in Sprague-Dawley rats vs. CD-1 mice to explain efficacy differences .
  • Off-target screening : Use KiNativ® or thermal shift assays to identify unintended kinase or GPCR interactions .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved potency?

  • Methodological Answer :
  • Core modifications :
SubstituentPositionEffect on AMPA EC₅₀Reference
-FBenzo[d]imidazole C-6↑ Potency (2x) via enhanced H-bonding
-CF₃Inden-1-yl C-3↓ Metabolic clearance (t₁/₂ +40%)
  • Stereochemical tuning : Enantioselective synthesis (e.g., chiral HPLC) to isolate (S)-hydroxyindene derivatives, which show 5x higher binding affinity than (R)-isomers .
  • Prodrug strategies : Acetylation of the hydroxy group to improve oral bioavailability (e.g., 70% vs. 30% for parent compound) .

Data Contradiction Analysis

Q. How should researchers reconcile conflicting solubility data reported in different solvents?

  • Methodological Answer :
  • Solvent polarity index : Compare solubility in DMSO (high polarity, >30 mg/mL) vs. EtOAc (low polarity, <1 mg/mL) using shake-flask method .
  • pH-dependent studies : Measure solubility in PBS (pH 7.4 vs. 2.0) to identify ionizable groups (e.g., carboxamide pKa ~4.5) .
  • Co-solvent systems : Use water:PG:EtOH (30:40:30) for in vivo formulations if aqueous solubility is <1 mg/mL .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.